N'-Carbonoimidoylbenzohydrazide

Description

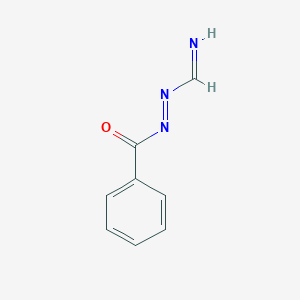

N'-Carbonoimidoylbenzohydrazide is a hydrazide derivative characterized by a benzohydrazide backbone with an imidoyl group (-C=NH) substitution.

The compound’s reactivity is influenced by the electron-withdrawing imidoyl group and the aromatic benzene ring, which may confer stability and modulate solubility in polar solvents. Such structural features make it a candidate for applications in pharmaceuticals, agrochemicals, or coordination chemistry.

Properties

CAS No. |

165276-00-6 |

|---|---|

Molecular Formula |

C8H9N3O |

Molecular Weight |

163.17656 |

Synonyms |

Benzoic acid, 2-(iminomethyl)hydrazide (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Structural and Functional Differences

Benzimidazole Derivative (CAS 66473-41-4) This compound features a benzimidazole ring fused to the carbohydrazide backbone, introducing additional nitrogen atoms and aromaticity.

Chlorophenyl-Hydroxy Derivative

- The substitution of a chlorophenyl group and a hydroxylamine (-NH-OH) group alters polarity and redox properties. The chlorine atom increases lipophilicity, while the hydroxy group may facilitate metal chelation or oxidative reactivity .

The pyrazole ring adds a heterocyclic dimension, which could enhance binding to biological targets .

Pyrazine-Hydroxamic Acid Derivative (CAS 51285-05-3)

- The pyrazine ring and hydroxamic acid group (-CONHOH) distinguish this compound. Pyrazine’s electron-deficient nature and the hydroxamic acid’s metal-chelating capability suggest applications in medicinal chemistry or catalysis .

Piperidinyl-Benzyl Derivative (CAS 672949-65-4)

- The piperidinyl and benzyl groups introduce steric bulk and basicity. This structure may improve pharmacokinetic properties, such as membrane permeability, compared to simpler carbohydrazides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.